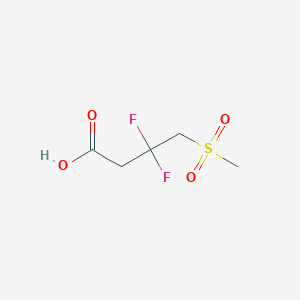

3,3-二氟-4-甲基磺酰丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorosulfonated compounds, which are structurally related to 3,3-difluoro-4-methylsulfonylbutanoic acid, involves several key steps, including the introduction of fluorine and sulfonate groups into organic molecules. Methods such as the reaction of halogenated precursors with sulfonating agents or the direct fluorination of methylsulfonylbutanoic derivatives might be applicable. For instance, the synthesis of acyclic sulfur-nitrogen compounds provides a model for the incorporation of fluorosulfonate groups into organic frameworks, showcasing the reactivity of fluorosulfonyl derivatives in forming complex structures (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of fluorosulfonated compounds, similar to 3,3-difluoro-4-methylsulfonylbutanoic acid, often features significant electron delocalization, influencing their chemical behavior and reactivity. Studies on gas-phase structures of related compounds, such as methyl trifluoromethanesulfonate, reveal the conformational preferences and bond characteristics critical to understanding the molecular structure of 3,3-difluoro-4-methylsulfonylbutanoic acid (Trautner et al., 1999).

Chemical Reactions and Properties

Fluorosulfonated compounds, including 3,3-difluoro-4-methylsulfonylbutanoic acid, participate in a variety of chemical reactions, leveraging the reactivity of both the fluorine and sulfonate groups. These reactions include electrophilic substitutions, nucleophilic displacements, and transformations involving the cleavage or formation of C-F and C-S bonds. The work by Olah et al. on superelectrophilic reactions offers insight into the types of reactions that such compounds might undergo, demonstrating their versatility in organic synthesis (Olah et al., 1994).

科学研究应用

环境化学中的动力学建模

3,3-二氟-4-甲磺基丁酸与全氟磺酸(PFOS)密切相关,以其环境持久性和毒性而闻名。研究重点放在这些化合物的热分解上,特别是在开放火灾或含有全氟烷基化合物材料的焚烧情况下。已开发了详细的动力学模型,以了解参与类似化合物降解的化学反应,有助于理解它们在热解环境中的命运和化学转化(Altarawneh, 2021)。

有机合成

合成3,3-二氟-4-甲磺基丁酸类似物在有机合成中具有重要意义,例如未知的外消旋3-甲基-4-苯基磺基丁酸。该化合物已合成并分离成对映体,展示了其作为异戊二烯构建块在异戊二烯同系物化学合成中的潜力(Bōdeker, Waard, & Huisman, 1981)。

水处理中的光化学分解

另一个应用涉及使用过硫酸根离子作为光化学氧化剂,在水中光化学分解全氟羧酸(PFCAs)。这种方法对于中和工业废水中常见的全氟聚合物制造过程中未经处理的废水中的PFCAs尤为重要。这种方法展示了处理此类化合物环境污染的潜在方法(Hori et al., 2005)。

环境影响和毒理学研究

一些研究已经集中在类似于3,3-二氟-4-甲磺基丁酸的化合物的环境影响和毒理学方面。例如,对北极熊的研究表明,相关全氟烷基酸的浓度随时间呈指数增长,表明环境中积累显著,并可能对生态产生影响(Smithwick et al., 2006)。

属性

IUPAC Name |

3,3-difluoro-4-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O4S/c1-12(10,11)3-5(6,7)2-4(8)9/h2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGSTSVNXQJWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-methanesulfonylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![2-{1-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]piperidin-4-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2489600.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)

![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)